Benzyl-PEG2-MS

Description

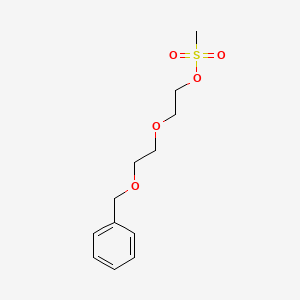

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylmethoxyethoxy)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5S/c1-18(13,14)17-10-9-15-7-8-16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITMDLGZONISDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Structure of Benzyl-PEG2-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the chemical structure and properties of Benzyl-PEG2-MS. It is intended for researchers and professionals in the fields of chemistry, pharmacology, and drug development who utilize PEG linkers in their work. This guide will cover the molecular composition, structural features, and relevant physicochemical properties of this compound, a heterobifunctional linker commonly employed in the synthesis of complex molecules such as PROTACs (Proteolysis Targeting Chimeras).

Introduction to this compound

This compound, with the CAS Number 150272-33-6, is a specialized chemical linker molecule.[] Its structure is designed to be heterobifunctional, meaning it possesses two different reactive ends, which allows for the sequential conjugation of different molecular entities. This characteristic makes it a valuable tool in the field of bioconjugation and drug development, particularly in the construction of PROTACs.[][2] PROTACs are novel therapeutic agents that utilize the cell's own protein degradation machinery to target and eliminate disease-causing proteins.[3] The linker component of a PROTAC, for which this compound can be used, is crucial as it connects the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand.[3]

Molecular Structure and Components

The systematic IUPAC name for this compound is 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate . An analysis of its name reveals the three primary components of its structure:

-

Benzyl Group (C₆H₅CH₂-): This functional group serves as a protective group for the terminal alcohol of the PEG linker. The benzyl group can be removed under specific chemical conditions, such as hydrogenolysis, to reveal a reactive hydroxyl group. This protective nature allows for selective reactions at the other end of the molecule.

-

Polyethylene Glycol Linker (-PEG2-): This section of the molecule consists of two repeating ethylene glycol units (-OCH₂CH₂-)₂. The PEG linker is hydrophilic, which can enhance the aqueous solubility of the final conjugate molecule. The length of the PEG chain is a critical parameter in the design of molecules like PROTACs, as it dictates the spatial relationship between the two connected ligands.

-

Methanesulfonyl Group (CH₃SO₂- or Ms): Attached to the other end of the PEG linker, the methanesulfonyl group, commonly referred to as a mesylate, is an excellent leaving group in nucleophilic substitution reactions. This makes the "MS" end of the molecule highly reactive towards nucleophiles such as amines, thiols, or hydroxyl groups, facilitating the covalent attachment of a desired ligand.

The interconnectedness of these components results in a linear molecule with distinct chemical functionalities at each terminus.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 150272-33-6 | |

| Molecular Formula | C₁₂H₁₈O₅S | |

| Molecular Weight | 274.33 g/mol | |

| Appearance | Transparent Liquid | |

| Purity | ≥95% | |

| Storage Conditions | Store at 2-8°C or -20°C for long-term storage | |

| Solubility | Soluble in various organic solvents. To increase solubility in some solvents, warming to 37°C and sonication may be applied. |

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of this compound are proprietary and can vary between manufacturers, the general synthetic strategy involves the reaction of benzyl-PEG2-alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.

The reactivity of this compound is dictated by its two terminal functional groups. The methanesulfonyl end readily undergoes nucleophilic substitution, making it the primary site for conjugation. The benzyl-protected alcohol on the other end is stable under many reaction conditions but can be deprotected when needed to expose a hydroxyl group for further functionalization.

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. The design and synthesis of PROTACs require a modular approach where a target-binding ligand and an E3 ligase-binding ligand are joined by a linker. This compound is a suitable candidate for this purpose due to its defined length, hydrophilicity, and bifunctional nature.

The use of linkers like this compound is a critical aspect of modern drug discovery and chemical biology, enabling the creation of molecules with novel mechanisms of action.

Experimental Protocols and Further Research

Detailed experimental protocols involving this compound are highly specific to the research context and the particular molecules being synthesized. Such protocols are typically found within the methods sections of peer-reviewed scientific publications where this linker has been utilized. A general procedure for the synthesis of a related compound, benzyl methanesulfonate, involves the reaction of benzyl alcohol with mesyl chloride and triethylamine in a suitable solvent like chloroform or methylene chloride.

For researchers interested in utilizing this compound, it is recommended to consult the primary literature for specific examples of its use in the synthesis of molecules analogous to their research goals.

Logical Relationship of Components

The structural arrangement of this compound is logical for its function as a heterobifunctional linker. The components are arranged to provide distinct reactivity at each end, with a central spacer that influences the physicochemical properties of the overall molecule.

Caption: A diagram illustrating the functional components of this compound.

Conclusion

This compound is a well-defined heterobifunctional linker with significant applications in drug development and chemical biology, most notably in the synthesis of PROTACs. Its structure, comprising a benzyl protecting group, a hydrophilic PEG spacer, and a reactive methanesulfonyl group, provides the necessary chemical handles for the controlled assembly of complex bioactive molecules. Understanding the structure and properties of this compound is crucial for its effective application in the laboratory.

References

An In-depth Technical Guide to Benzyl-PEG2-MS: Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and solubility of Benzyl-PEG2-MS, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this molecule in their synthetic and therapeutic strategies.

Core Chemical Properties

This compound, also known as 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate, is a short-chain polyethylene glycol (PEG) derivative. The presence of the benzyl group offers a stable protecting group for the hydroxyl functionality, while the methanesulfonyl (mesyl) group provides a good leaving group for nucleophilic substitution reactions. These characteristics make it a versatile building block in medicinal chemistry.[1][2]

Below is a summary of its key chemical properties:

| Property | Value | Source |

| CAS Number | 150272-33-6 | [1][2] |

| Molecular Formula | C12H18O5S | [1] |

| Molecular Weight | 274.34 g/mol | |

| IUPAC Name | 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate | |

| Canonical SMILES | CS(=O)(=O)OCCOCCOCC1=CC=CC=C1 | |

| InChI Key | JITMDLGZONISDY-UHFFFAOYSA-N | |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Solubility Profile

A thorough review of publicly available data reveals a lack of specific quantitative solubility values for this compound in common laboratory solvents. However, based on its chemical structure and the known properties of similar short-chain PEG derivatives and benzyl ethers, a qualitative assessment of its solubility can be made. The molecule possesses both a hydrophobic benzyl group and a hydrophilic dietheylene glycol chain with a polar mesylate group, suggesting it will be soluble in a range of organic solvents. A structurally related, slightly longer PEG-ylated compound is described as being soluble in common organic solvents. The parent alcohol, 2-(benzyloxy)ethanol, is noted to be soluble in water.

Qualitative Solubility Assessment:

| Solvent | Predicted Solubility | Rationale |

| Water | Slightly Soluble to Sparingly Soluble | The hydrophilic PEG chain may impart some water solubility, but the hydrophobic benzyl group will limit it. |

| Ethanol | Soluble | Ethanol's polarity is intermediate and it can engage in hydrogen bonding, making it a good solvent for molecules with both polar and non-polar features. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent that is effective at solvating molecules with polar functional groups. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC), a widely accepted and accurate technique.

Protocol: Determination of this compound Solubility via HPLC

Objective: To quantitatively determine the solubility of this compound in water, ethanol, DMSO, and DMF at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Water (HPLC grade)

-

Ethanol (anhydrous, HPLC grade)

-

Dimethyl Sulfoxide (DMSO, anhydrous, HPLC grade)

-

N,N-Dimethylformamide (DMF, anhydrous, HPLC grade)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical column suitable for small molecule analysis (e.g., C18)

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to separate vials, each containing a known volume of the test solvent (water, ethanol, DMSO, DMF). Ensure there is undissolved solid/liquid at the bottom of each vial.

-

Seal the vials tightly and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker and let any undissolved material settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted samples of the saturated solutions into the HPLC system.

-

Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

-

Application in PROTAC Synthesis

This compound is primarily used as a linker in the synthesis of PROTACs. The mesylate group serves as an excellent leaving group for nucleophilic substitution by an amine or thiol group on a ligand for an E3 ubiquitin ligase or the target protein.

Hypothetical Experimental Workflow: Synthesis of a PROTAC using this compound

This workflow outlines the synthesis of a hypothetical PROTAC where this compound links a target protein ligand (containing a primary amine) and an E3 ligase ligand (containing a phenol).

Mechanism of Action of a PROTAC

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein.

References

An In-depth Technical Guide to the Mechanism of Action for Benzyl-PEG2-MS in PROTACs

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of action of Benzyl-PEG2-MS, a common linker component used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structural significance, its impact on the physicochemical properties and efficacy of PROTACs, and provide detailed experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker.

Introduction to PROTACs and the Critical Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary therapeutic modality.[1] They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of the POI.[1][2] A PROTAC molecule is composed of three distinct parts: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties.[2][3]

The linker is far more than a passive spacer; it is a critical determinant of the PROTAC's overall performance. Its length, chemical composition, rigidity, and attachment points profoundly influence the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, as well as the molecule's cellular permeability, solubility, and pharmacokinetic (PK) properties. Among the various linker types, those based on polyethylene glycol (PEG) are frequently used due to their advantageous properties.

The this compound Linker: Structure and Function

This compound is a PEG-based PROTAC linker used in the synthesis of PROTACs. Its structure can be broken down into three key components:

-

Benzyl Group: This group typically serves as a protecting group for the terminal alcohol, which can be removed via hydrogenolysis. In the context of this compound, it protects one end of the linker during synthesis.

-

PEG2 (diethylene glycol) Spacer: This central component consists of two repeating ethylene glycol units. This short PEG chain imparts hydrophilicity, which can improve the solubility of the resulting PROTAC molecule. The flexibility of the PEG chain is also a key feature, allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex.

-

Mesylate (MS) Group: The methanesulfonate (mesylate) group is an excellent leaving group. This makes the linker highly reactive towards nucleophiles like amines or hydroxyls, enabling its efficient coupling to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.

The primary role of this compound is as a synthetic building block that allows for the controlled and efficient assembly of a PROTAC molecule.

Mechanism of Action: How the Linker Influences PROTAC Efficacy

The linker is integral to the PROTAC's mechanism of action, which begins with the formation of the ternary complex and culminates in the degradation of the target protein.

Caption: General mechanism of PROTAC-mediated protein degradation.

The formation of a stable and productive ternary complex is a prerequisite for target ubiquitination. The linker's length and flexibility are paramount in this process.

-

Optimal Spacing: A linker must provide the appropriate distance between the POI and the E3 ligase to allow for favorable protein-protein interactions that stabilize the complex. A short linker like PEG2 may be optimal for protein pairs that require close proximity. A linker that is too short can cause steric clashes, preventing complex formation, while a linker that is too long might result in a non-productive complex where ubiquitin cannot be efficiently transferred.

-

Conformational Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to act as a "molecular glue," enabling the two proteins to find an optimal orientation for ubiquitination. However, excessive flexibility can sometimes be detrimental, leading to an entropic penalty upon complex formation.

The linker significantly impacts the drug-like properties of the PROTAC molecule. PROTACs are often large molecules that fall outside of Lipinski's "rule of five," making properties like solubility and permeability critical challenges.

-

Solubility: The ethylene glycol units in the this compound linker are hydrophilic. Incorporating a PEG linker is a common strategy to improve the aqueous solubility of a PROTAC, which is often a major hurdle in development.

-

Cell Permeability: While increasing hydrophilicity can sometimes negatively impact passive diffusion across cell membranes, the introduction of a PEG linker can shield parts of the molecule, potentially improving overall cell permeability compared to more rigid or purely aliphatic linkers.

-

Metabolic Stability: PEG linkers may be susceptible to metabolism in vivo, which can be a disadvantage compared to more stable alkyl-based linkers. The metabolic stability of a PROTAC is a complex property that cannot be easily predicted from its individual components.

Caption: Logical relationship of linker properties to PROTAC performance.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and maximal level of degradation (Dmax). The choice of linker length can dramatically impact these parameters. The optimal linker is highly dependent on the specific POI and E3 ligase pair. Below is a summary of illustrative data showing how PEG linker length can influence degradation potency for a Bromodomain-containing protein 4 (BRD4) degrader.

| Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| PEG, 2 units | BRD4 | HeLa | ~5 | >90 | |

| PEG, 3 units | BRD4 | 22Rv1 | 3.2 | >95 | N/A |

| PEG, 4 units | BRD4 | HeLa | ~1 | >95 | |

| PEG, 5 units | BRD4 | 22Rv1 | 0.8 | >95 | N/A |

Note: Data is synthesized from multiple sources for illustrative purposes. Direct head-to-head comparisons should be performed under identical experimental conditions.

Experimental Methodologies

This section provides representative protocols for the synthesis and evaluation of a PROTAC utilizing a Benzyl-PEG-MS type linker.

This protocol describes a two-step synthesis where the this compound linker is first coupled to an amine-containing E3 ligase ligand, followed by coupling to the POI ligand.

Caption: Representative workflow for PROTAC synthesis.

Protocol:

-

Coupling of Linker to E3 Ligase Ligand:

-

Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight under an inert atmosphere (e.g., Nitrogen).

-

Monitor progress by LC-MS. Upon completion, purify the E3 ligase-linker conjugate, typically by preparative HPLC.

-

-

Coupling to POI Ligand:

-

This step assumes the POI ligand has a carboxylic acid for coupling and the Benzyl group on the linker has been converted to a reactive amine.

-

Dissolve the POI ligand (1.0 eq), the purified E3 ligase-linker conjugate (1.0 eq), and an amide coupling reagent such as HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) and stir the reaction at room temperature overnight.

-

Monitor progress by LC-MS. Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

This is the most common method to confirm and quantify the degradation of the target protein.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.

-

Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 4, 8, 16, or 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software to determine the percentage of protein remaining relative to the vehicle control.

-

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the binary and ternary complexes, and to determine cooperativity (α).

Protocol:

-

Immobilization:

-

Immobilize the purified E3 ligase (e.g., VHL complex) onto an SPR sensor chip (e.g., CM5) via amine coupling.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

-

In a separate experiment, inject a series of concentrations of the PROTAC mixed with the POI over a blank flow cell to determine the KD of the PROTAC for the POI.

-

-

Ternary Complex Formation Analysis:

-

Prepare solutions containing a fixed, near-saturating concentration of the POI and inject varying concentrations of the PROTAC over the immobilized E3 ligase.

-

The resulting sensorgrams represent the formation and dissociation of the ternary complex. Fit the data to determine the kinetic parameters.

-

-

Cooperativity Calculation:

-

Cooperativity (α) is calculated by comparing the binding affinity of the PROTAC to one protein in the absence versus the presence of the other protein. An α value > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

-

Conclusion

The this compound linker is a versatile and valuable tool in the rational design and synthesis of PROTACs. Its short, hydrophilic PEG spacer can confer favorable physicochemical properties such as increased solubility, while providing the necessary flexibility to facilitate the formation of a productive ternary complex. The terminal mesylate group ensures efficient coupling during synthesis. Understanding the multifaceted role of the linker—from its influence on ternary complex geometry to its impact on overall drug-like properties—is essential for researchers aiming to optimize PROTAC efficacy and develop novel protein-degrading therapeutics. Systematic evaluation of linker length and composition remains a cornerstone of successful PROTAC design.

References

In-Depth Technical Guide: Benzyl-PEG2-MS (CAS Number 150272-33-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG2-MS, with the CAS number 150272-33-6, is a heterobifunctional crosslinker commonly utilized in the burgeoning field of targeted protein degradation. Specifically, it serves as a polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The this compound linker offers a balance of flexibility and defined length, with the PEG component enhancing solubility and the benzyl group providing a stable protecting group for a hydroxyl functionality. The methanesulfonyl (mesyl) group serves as a good leaving group, facilitating nucleophilic substitution reactions for the covalent attachment to a ligand for either the target protein or the E3 ligase.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that there are some discrepancies in the reported physical state of the compound, with some suppliers describing it as a liquid and others as a solid. Further empirical characterization is recommended upon receipt of the material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 150272-33-6 | |

| Molecular Formula | C₁₂H₁₈O₅S | |

| Molecular Weight | 274.34 g/mol | |

| IUPAC Name | 2-[2-(benzyloxy)ethoxy]ethyl methanesulfonate | |

| Synonyms | Benzyl-PEG2-Mesylate, 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate | N/A |

| Physical Form | Liquid / Solid | |

| Purity | ≥97% (typical) | |

| Storage Temperature | 2-8°C (sealed in dry conditions) |

Synthesis

3.1. General Synthetic Scheme

A plausible synthetic pathway for this compound is outlined below. This involves the mesylation of the terminal hydroxyl group of diethylene glycol monobenzyl ether.

Caption: Plausible synthetic route for this compound.

3.2. Postulated Experimental Protocol

-

Dissolution: Dissolve diethylene glycol monobenzyl ether (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine, to the solution and cool to 0°C in an ice bath.

-

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield this compound.

Application in PROTAC Synthesis

This compound is a versatile linker for the synthesis of PROTACs. The mesylate group acts as an effective leaving group for nucleophilic substitution by an amine or thiol on a warhead (ligand for the protein of interest) or an E3 ligase ligand.

4.1. General PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing this compound. This example depicts the reaction of the linker with an amine-containing ligand.

Caption: General workflow for PROTAC synthesis.

4.2. Representative Experimental Protocol for Linker Conjugation

-

Reaction Setup: In a vial, dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2-3 eq), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) under an inert atmosphere until the reaction is complete, as monitored by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash chromatography or preparative high-performance liquid chromatography (HPLC).

Mechanism of Action of PROTACs

PROTACs synthesized using linkers like this compound function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its defined length, PEG composition for improved solubility, and reactive mesylate group make it a versatile building block. While detailed public data on its specific applications and physicochemical properties are somewhat limited, the general principles of its synthesis and use in PROTAC construction are well-established. Researchers are encouraged to perform thorough characterization of the material upon acquisition and to optimize reaction conditions for their specific target and E3 ligase ligands to achieve maximal efficacy in their protein degradation studies.

References

The Pivotal Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of many TPD strategies, particularly those involving Proteolysis Targeting Chimeras (PROTACs), lies the linker element. This guide provides an in-depth technical exploration of the critical role polyethylene glycol (PEG) linkers play in the design and efficacy of these novel therapeutics. We will delve into the structural and functional significance of PEG linkers, their impact on the physicochemical properties of degraders, and provide detailed experimental protocols for their characterization.

Introduction to Targeted Protein Degradation and the Role of Linkers

TPD is a powerful strategy that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this approach.[1] They are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial first step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's overall success. Its length, composition, rigidity, and attachment points profoundly influence the stability and productivity of the ternary complex, as well as the degrader's physicochemical properties, such as solubility and cell permeability.

PEG Linkers: Structure and Intrinsic Properties

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units (-O-CH2-CH2-). Their prevalence in PROTAC design stems from a unique combination of desirable properties:

-

Hydrophilicity: The ether oxygens in the PEG chain impart significant hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules. This is a crucial factor for improving bioavailability and ensuring compatibility with physiological environments.

-

Flexibility: The rotational freedom of the C-O bonds in the PEG backbone provides considerable flexibility. This allows the PROTAC to adopt various conformations, which can be advantageous for optimizing the orientation of the POI and E3 ligase to form a productive ternary complex.

-

Biocompatibility: PEG is well-established as a biocompatible polymer with low toxicity and immunogenicity, making it a suitable component for therapeutic agents.

-

Tunability: The length of the PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of the distance between the two ligands. This tunability is essential for fine-tuning the degradation efficiency for a specific target.

The Impact of PEG Linkers on PROTAC Performance

The incorporation of a PEG linker significantly influences several key parameters that dictate the overall efficacy of a PROTAC.

Solubility and Permeability

A major challenge in PROTAC development is their large molecular weight and often poor solubility, which can hinder their absorption and cell permeability. PEG linkers can help mitigate these issues by increasing the overall hydrophilicity of the molecule. However, an excessively long and flexible PEG linker can also increase the polar surface area and molecular weight to a point where cell permeability is negatively impacted. Therefore, a balance must be struck to optimize both solubility and the ability to cross the cell membrane.

Ternary Complex Formation and Degradation Efficacy

The length of the PEG linker is a critical factor in determining the stability and productivity of the ternary complex. A linker that is too short may lead to steric hindrance, preventing the POI and E3 ligase from coming together effectively. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or the increased conformational flexibility leads to an entropic penalty upon binding.

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically. Systematic studies involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths are crucial for identifying the optimal degrader.

Quantitative Data on PEG Linker Performance

The following tables summarize representative data from various studies, illustrating the impact of PEG linker length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |

| PEG3 | BRD4 | VHL | 55 | 85 | |

| PEG4 | BRD4 | VHL | 20 | 95 | |

| PEG5 | BRD4 | VHL | 15 | >98 | |

| PEG6 | BRD4 | VHL | 30 | 92 | |

| Alkyl/Ether (7 atoms) | TBK1 | VHL | No degradation | - | |

| Alkyl/Ether (12 atoms) | TBK1 | VHL | Submicromolar | - | |

| Alkyl/Ether (21 atoms) | TBK1 | VHL | 3 | 96 | |

| Alkyl/Ether (29 atoms) | TBK1 | VHL | 292 | 76 |

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

| Linker Type | Physicochemical Property | Value | Reference |

| VHL-based PROTACs | Predicted Caco-2 Permeability (log cm/s) | -5.7 to -5.3 | |

| CRBN-based PROTACs | Predicted Caco-2 Permeability (log cm/s) | -5.7 to -5.3 | |

| ARV-110 (PROTAC) | Topological Polar Surface Area (TPSA) (Ų) | 182.86 | |

| ARV-471 (PROTAC) | Topological Polar Surface Area (TPSA) (Ų) | 96.43 |

Experimental Protocols

A robust experimental workflow is essential for the systematic evaluation and comparison of different PROTAC linkers.

Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal tract or the blood-brain barrier.

-

Materials:

-

96-well donor and acceptor plates

-

Artificial membrane solution (e.g., 4% lecithin in dodecane)

-

Phosphate-buffered saline (PBS)

-

Test compound and control compounds

-

Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

-

-

Protocol:

-

Prepare a 4% lecithin in dodecane solution.

-

Add 5 µL of the lecithin solution to the membrane of each well of the donor plate.

-

Add 300 µL of PBS to each well of the acceptor plate.

-

Prepare test compound solutions in PBS (typically with a small percentage of DMSO to aid solubility).

-

Add 200 µL of the test compound solution to the donor plate wells.

-

Carefully place the donor plate onto the acceptor plate, ensuring contact between the membrane and the acceptor solution.

-

Incubate at room temperature for a defined period (e.g., 5-18 hours).

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp).

-

2. Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that provides a more biologically relevant measure of intestinal permeability, as it accounts for both passive diffusion and active transport mechanisms.

-

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell inserts (e.g., 24-well format)

-

Ringers buffer or Hank's Balanced Salt Solution (HBSS)

-

Test compound and control compounds

-

LC-MS/MS for quantification

-

-

Protocol:

-

Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with pre-warmed buffer.

-

To measure apical to basolateral (A to B) permeability, add the test compound solution to the apical side and fresh buffer to the basolateral side.

-

To measure basolateral to apical (B to A) permeability, add the test compound solution to the basolateral side and fresh buffer to the apical side.

-

Incubate the plates at 37°C with gentle shaking.

-

At various time points, collect samples from the receiver compartment.

-

Quantify the concentration of the compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B to A / Papp A to B).

-

Protein Degradation Assay (Western Blot)

Western blotting is a widely used technique to quantify the levels of a specific protein in cell lysates, providing a direct measure of PROTAC-induced degradation.

-

Materials:

-

Cultured cells expressing the target protein

-

PROTAC compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein and a loading control protein (e.g., actin or tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.

-

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

Reaction buffer

-

PROTAC compound

-

SDS-PAGE and Western blot reagents (as described above)

-

Antibody against ubiquitin

-

-

Protocol:

-

Combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, and ubiquitin in a reaction buffer.

-

Add the PROTAC compound at various concentrations or a vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein or ubiquitin to detect the formation of higher molecular weight ubiquitinated species.

-

Visualizing the Process: Signaling Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: PROTAC Mechanism of Action.

Caption: Experimental Workflow for PROTAC Development.

Conclusion

PEG linkers are a cornerstone of modern targeted protein degradation research, offering a versatile and effective means to connect the targeting and E3 ligase-recruiting elements of a PROTAC. Their inherent properties of hydrophilicity, flexibility, and biocompatibility can be leveraged to overcome common challenges in degrader development, such as poor solubility and permeability. However, the length and composition of the PEG linker must be carefully optimized for each specific biological target to achieve maximal degradation efficacy. The systematic application of the experimental protocols outlined in this guide will enable researchers to rationally design and characterize novel PEGylated degraders with enhanced therapeutic potential. The continued exploration of linkerology, including the strategic use of PEG linkers, will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.

References

Benzyl-PEG2-MS molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG2-MS, a bifunctional linker commonly employed in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These values are essential for experimental design, including reaction stoichiometry and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₅S | [1][][3] |

| Molecular Weight | 274.33 g/mol | [1][] |

| CAS Number | 150272-33-6 | |

| Appearance | Transparent Liquid | |

| Purity | ≥95% | |

| Storage Conditions | Store at 2-8°C or -20°C for long-term |

Chemical Structure and Functionality

This compound, also known as 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate, is a heterobifunctional linker. Its structure consists of three key components:

-

Benzyl Group: A protective group for the hydroxyl functionality. This group can be removed under specific conditions to reveal a reactive hydroxyl group for further conjugation.

-

Diethylene Glycol (PEG2) Spacer: A short, hydrophilic polyethylene glycol linker that enhances the solubility of the molecule and the resulting conjugate in aqueous media. The PEG spacer also provides appropriate spatial separation between the two ends of the linker.

-

Mesylate (Ms) Group: A good leaving group that is reactive towards nucleophiles, such as amines, thiols, or hydroxyls, enabling covalent attachment to a target molecule.

This combination of functionalities makes this compound a versatile tool for covalently linking two different molecular entities.

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this compound typically involves a two-step process:

-

Reaction of the Mesylate Group: The mesylate end of the linker is first reacted with a ligand for the target protein or the E3 ligase.

-

Deprotection and Further Conjugation: The benzyl protecting group is then removed, and the exposed hydroxyl group is activated or directly reacted with the second ligand.

The logical workflow for utilizing this compound in the assembly of a PROTAC is depicted in the following diagram.

Experimental Protocol: General Procedure for Conjugation

This is a generalized protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Target substrate containing a nucleophilic group (e.g., amine, thiol)

-

Aprotic polar solvent (e.g., DMF, DMSO)

-

Non-nucleophilic base (e.g., DIEA)

-

Reaction vessel

-

Stirring apparatus

-

Temperature control system

-

Analytical tools for reaction monitoring (e.g., TLC, LC-MS)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolution: Dissolve the target substrate in the chosen aprotic polar solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base to the reaction mixture.

-

Addition of Linker: Add this compound (1.0-1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60°C) and monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

This compound serves as a critical component in constructing PROTACs that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The mechanism of action for a PROTAC is illustrated in the diagram below.

References

The Crucial Connector: An In-depth Technical Guide to Bifunctional Linkers for E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties. While the ligands confer target specificity, the linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of bifunctional linkers used in PROTAC design, their classification, impact on therapeutic activity, and the experimental methodologies employed to evaluate their function.

The Multifaceted Role of the PROTAC Linker

The primary role of the linker is to bridge the POI and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This induced proximity is the cornerstone of PROTAC action, enabling the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the proteasome. The linker's characteristics, including its length, chemical composition, rigidity, and the location of its attachment points to the two ligands, profoundly influence the geometry and stability of this ternary complex.

An optimally designed linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation. Conversely, a poorly designed linker can lead to steric hindrance or unfavorable interactions, resulting in negative cooperativity and diminished degradation efficacy. Beyond its role in ternary complex formation, the linker significantly impacts the physicochemical properties of the PROTAC molecule, such as its solubility, cell permeability, and metabolic stability, which are crucial for its overall drug-like properties and in vivo performance.

Classification of PROTAC Linkers

PROTAC linkers are broadly categorized based on their structural characteristics, primarily their flexibility. The choice of linker type is a critical aspect of PROTAC design and is often empirically optimized for each specific POI and E3 ligase pair.

Flexible Linkers

Flexible linkers are the most prevalent type used in the initial stages of PROTAC development due to their synthetic tractability and their ability to allow the PROTAC molecule to adopt a multitude of conformations, thereby increasing the probability of forming a productive ternary complex.

-

Alkyl Chains: Simple hydrocarbon chains are a common starting point for linker design. They offer a high degree of conformational freedom. However, their hydrophobicity can negatively impact the solubility of the PROTAC.

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely incorporated to enhance the solubility and permeability of PROTACs. The ether oxygens in the PEG backbone can also participate in hydrogen bonding, potentially contributing to ternary complex stability.

While advantageous for initial screening, the high flexibility of these linkers can lead to an entropic penalty upon binding, which may decrease the stability of the ternary complex.

Rigid Linkers

To overcome the limitations of flexible linkers, more rigid structural motifs are increasingly being incorporated into linker design. These linkers restrict the conformational freedom of the PROTAC, which can pre-organize the molecule for optimal binding and reduce the entropic penalty associated with ternary complex formation.

-

Heterocyclic Scaffolds: Saturated heterocycles such as piperazine and piperidine are frequently used to introduce rigidity into the linker.

-

Alkynes and Triazoles: The incorporation of alkynes and the formation of triazoles via "click chemistry" are popular strategies for creating more rigid linkers. The triazole ring is also metabolically stable.

"Smart" or Functional Linkers

Recent innovations have led to the development of "smart" linkers that confer additional functionalities to the PROTAC molecule, allowing for spatiotemporal control over its activity.

-

Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can undergo a conformational change between cis and trans isomers upon exposure to specific wavelengths of light, thereby activating or deactivating the PROTAC.

-

Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled activation of the PROTAC.

Impact of Linker Properties on PROTAC Efficacy: Quantitative Insights

The optimization of PROTAC linkers is an empirical process that involves the systematic variation of linker length and composition, followed by the evaluation of their impact on protein degradation. The following tables summarize key quantitative data from various studies, illustrating the effect of linker modifications on PROTAC potency (DC50) and maximal degradation (Dmax).

| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Estrogen Receptor-α | VHL | PEG | 12 | ~500 | ~60 | |

| Estrogen Receptor-α | VHL | PEG | 16 | ~250 | ~80 | |

| Estrogen Receptor-α | VHL | PEG | 20 | >1000 | ~40 | |

| Estrogen Receptor-α | VHL | PEG | 24 | >1000 | ~20 | |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | |

| SOS1 | CRBN | Methylene units | 3 | - | - | |

| SOS1 | CRBN | Methylene units | 5 | Strongest activity | Complete degradation | |

| SOS1 | CRBN | Methylene units | 9 | - | - | |

| BRD4 | CRBN | PEG | - | - | - | |

| C2-dBET57 | CRBN | PEG | - | - | UbMax at 0.3 µM | |

| C4-dBET1 | CRBN | PEG | - | - | UbMax at 1.0 µM | |

| C8-BET6 | CRBN | PEG | - | - | UbMax at 0.03 µM |

Table 1: Impact of Linker Length on PROTAC Efficacy. This table illustrates that an optimal linker length exists for achieving maximal degradation, and this optimum is target- and system-dependent. For instance, a 16-atom PEG linker was optimal for ERα degradation, while a 21-atom alkyl/ether linker was most effective for TBK1.

| PROTAC Target | E3 Ligase | Linker Composition | Degradation Efficacy | Reference |

| CRBN | VHL | Nine-atom alkyl chain | Concentration-dependent decrease | |

| CRBN | VHL | Three PEG units | Weak degradation | |

| EGFR/HER2 | - | Lapatinib-based | Degraded both EGFR and HER2 | |

| EGFR | - | Lapatinib-based + 1 ethylene glycol unit | Selective EGFR degradation |

Table 2: Impact of Linker Composition on PROTAC Efficacy and Selectivity. This table highlights how the chemical nature of the linker can significantly affect degradation potency and even introduce target selectivity. Replacing an alkyl chain with PEG units diminished CRBN degradation, while a minor modification to a lapatinib-based PROTAC linker altered its selectivity profile.

| Property | Ro5/Veber | bRo5 | PROTAC |

| HBD | 5 | 6 | 2 unsatisfied |

| HBA | 10 | 15 | 15 |

| RB | 10 | - | - |

Table 3: Upper Limits of Physicochemical Properties for Oral Absorption. This table compares the physicochemical property limits for oral absorption between traditional "Rule of Five" (Ro5) and "beyond Rule of Five" (bRo5) compounds with those suggested for PROTACs, highlighting the unique challenges in designing orally bioavailable degraders.

Experimental Protocols for Evaluating Bifunctional Linkers

A robust and multifaceted experimental approach is essential for characterizing the impact of the linker on PROTAC function. This involves a combination of biochemical, biophysical, and cell-based assays.

Signaling Pathway of PROTAC Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Western Blot for Protein Degradation

Caption: Western blot experimental workflow.

Protocol: Western Blot for PROTAC-Induced Degradation

This protocol details the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

The Strategic Application of Benzyl-PEG2-MS in Novel PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to its efficacy. This technical guide focuses on the role and application of the Benzyl-PEG2-MS linker in the development of novel PROTACs. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and present a comprehensive overview of the key experimental procedures required to evaluate the performance of this compound-based PROTACs. This guide aims to equip researchers with the necessary knowledge to effectively utilize this versatile linker in their drug discovery endeavors.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1][] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein, offering a more profound and sustained biological effect.[4]

The linker connecting the two ligands is a critical determinant of a PROTAC's success. Its length, rigidity, and chemical composition influence the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and synthetic tractability. The this compound linker, featuring a short, flexible di-ethylene glycol chain with a terminal mesylate (MS) group, offers a versatile building block for PROTAC synthesis.

Physicochemical Properties of the this compound Linker

The this compound linker possesses a unique combination of properties that make it an attractive choice for PROTAC development.

| Property | Description |

| Molecular Weight | 274.33 g/mol |

| Formula | C12H18O5S |

| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG component enhances aqueous solubility compared to purely alkyl linkers. |

| Reactivity | The terminal mesylate group is a good leaving group, making it highly reactive towards nucleophiles, particularly primary and secondary amines. |

| Flexibility | The di-ethylene glycol chain provides rotational freedom, allowing for optimal orientation of the two ligands for ternary complex formation. |

| Hydrophilicity | The ether oxygens in the PEG chain contribute to the overall hydrophilicity of the PROTAC, which can improve solubility and cell permeability. |

PROTAC Synthesis Utilizing the this compound Linker

The synthesis of a PROTAC using the this compound linker typically involves a nucleophilic substitution reaction where the mesylate group is displaced by an amine on either the target protein ligand or the E3 ligase ligand.

General Synthesis Protocol: Coupling of this compound to an Amine-Containing Ligand

This protocol describes a general procedure for the coupling of this compound to a ligand (either for the protein of interest or the E3 ligase) that contains a primary or secondary amine.

Materials:

-

Amine-containing ligand (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

-

Add DIPEA (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent like ethyl acetate.

-

The crude product is then purified by flash column chromatography or preparative HPLC to yield the ligand-linker conjugate.

-

The resulting conjugate, now bearing a terminal benzyl-protected PEG chain, can be deprotected (if necessary) and coupled to the second ligand using appropriate conjugation chemistry (e.g., amide bond formation if the second ligand has a carboxylic acid).

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| PROTAC Name (Target) | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |

| Representative PROTAC A (BRD4) | Pomalidomide (CRBN) | Short PEG | HeLa | ~50 | >90 |

| Representative PROTAC B (BTK) | Pomalidomide (CRBN) | Short PEG | Ramos | ~10 | >85 |

| Representative PROTAC C (ERRα) | VHL Ligand | Short PEG | Breast Cancer Cells | ~100 | ~86 |

| Representative PROTAC D (FLT3) | VHL Ligand | Short PEG | MV-4-11 | ~5 | >95 |

Key Experimental Protocols for PROTAC Evaluation

A series of in vitro and cellular assays are essential to characterize the activity of a newly synthesized PROTAC.

Western Blotting for Determination of DC50 and Dmax

This is the most common method to quantify the degradation of the target protein.

Materials:

-

Cells expressing the target protein

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assays

These assays determine the cytotoxic effect of the PROTAC on the cells.

5.2.1. MTT Assay

Materials:

-

Cells in a 96-well plate

-

PROTAC stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired duration (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

5.2.2. CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

-

Cells in an opaque-walled 96-well plate

-

PROTAC stock solution

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the PROTAC as described for the MTT assay.

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Ternary Complex Formation Assays

These assays are crucial to confirm that the PROTAC is functioning by bringing the target protein and the E3 ligase together.

5.3.1. Surface Plasmon Resonance (SPR)

Materials:

-

SPR instrument and sensor chip

-

Purified E3 ligase, target protein, and PROTAC

-

SPR running buffer

-

Immobilization reagents

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Binding Analysis: Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the chip surface.

-

Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. Cooperativity can be calculated by comparing the binding of the PROTAC to the E3 ligase in the presence and absence of the target protein.

5.3.2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Materials:

-

Tagged E3 ligase and target protein (e.g., His-tagged and GST-tagged)

-

PROTAC

-

AlphaLISA donor and acceptor beads corresponding to the tags

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Assay Setup: In a microplate, mix the tagged E3 ligase, tagged target protein, and a dilution series of the PROTAC.

-

Bead Addition: Add the donor and acceptor beads.

-

Incubation: Incubate in the dark to allow for complex formation and bead proximity.

-

Signal Detection: Read the plate on an AlphaLISA-compatible reader. A bell-shaped curve is typically observed, where the peak indicates optimal ternary complex formation.

Visualizations

Signaling Pathway and Mechanism of Action

Experimental Workflow for PROTAC Evaluation

Conclusion

The this compound linker is a valuable tool in the design and synthesis of novel PROTACs. Its defined length, flexibility, and reactive mesylate group facilitate the construction of PROTACs with favorable physicochemical properties. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound-based PROTACs, from initial synthesis to the determination of their degradation efficacy and mechanism of action. While the optimal linker is always target-dependent, the principles and methodologies outlined herein will empower researchers to rationally design and advance the next generation of targeted protein degraders.

References

An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG2-MS

This technical guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG2-MS (Benzyl-poly(ethylene glycol)2-mesylate), a valuable bifunctional linker used in chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a short-chain polyethylene glycol (PEG) linker featuring a benzyl ether at one terminus and a mesylate group at the other. The benzyl group provides a stable, hydrophobic handle, while the PEG spacer enhances solubility and provides spatial separation. The terminal mesylate group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyls, facilitating the conjugation to target proteins or ligands. This guide details the synthetic route from commercially available starting materials to the final purified product, including experimental protocols and characterization methods.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the benzylation of di(ethylene glycol) to yield the intermediate, Benzyl-PEG2-OH. This is followed by the mesylation of the terminal hydroxyl group to afford the final product.

Step 1: Synthesis of Benzyl-PEG2-OH

The initial step involves the mono-benzylation of di(ethylene glycol). This can be achieved via a Williamson ether synthesis, where the sodium salt of di(ethylene glycol) is reacted with benzyl bromide. To favor mono-substitution, a molar excess of the diol is typically used.

Reaction Scheme:

Experimental Protocol: Synthesis of Benzyl-PEG2-OH

-

Preparation: A flame-dried round-bottom flask is charged with a solution of di(ethylene glycol) (3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to 0 °C in an ice bath, and sodium hydride (NaH, 60% dispersion in mineral oil, 1 equivalent) is added portion-wise under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

-

Benzylation: The reaction is cooled back to 0 °C, and benzyl bromide (1 equivalent) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of water.

-

Extraction: The THF is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (DCM) (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Benzyl-PEG2-OH.

Step 2: Synthesis of this compound

The terminal hydroxyl group of Benzyl-PEG2-OH is converted to a mesylate using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (Et3N), to neutralize the HCl generated during the reaction.[1][2][3][4]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

-

Preparation: To a solution of Benzyl-PEG2-OH (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere, triethylamine (1.5 equivalents) is added.[3]

-

Mesylation: The solution is cooled to 0 °C, and methanesulfonyl chloride (1.2 equivalents) is added dropwise.

-

Reaction: The reaction mixture is stirred at 0 °C for 4 hours or allowed to warm to room temperature and stirred for 2 hours, while monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-